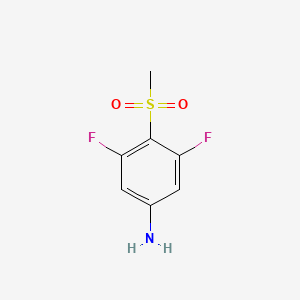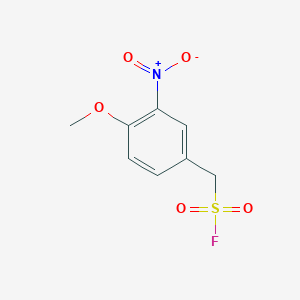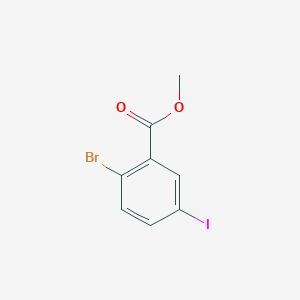![molecular formula C14H13FN4O2S B1422608 3-éthyl-N-(3-fluorophényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-53-7](/img/structure/B1422608.png)
3-éthyl-N-(3-fluorophényl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Vue d'ensemble
Description
“3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the CAS Number: 1291486-53-7. It has a molecular weight of 320.35 g/mol and its molecular formula is C14H13FN4O2S .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 . This code provides a detailed description of the compound’s molecular structure. For a more in-depth analysis, specialized software or a qualified chemist would be needed.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 320.34 g/mol . Its InChI Code is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 .Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été testé pour ses activités antibactériennes contre des souches telles que Staphylococcus aureus (S. aureus) et Escherichia coli (E. coli). Les concentrations minimales inhibitrices (CMI) ont été obtenues en utilisant la méthode de dilution en micro-bouillon, indiquant son potentiel en tant qu'agent antibactérien .
Activité antiparasitaire
Des dérivés synthétiques de ce composé ont montré une activité antiparasitaire in vitro significative contre des organismes tels que Trypanosoma cruzi, Leishmania chagasi et L. Amazonensis. Cela met en évidence son utilisation potentielle dans la lutte contre les infections parasitaires .
Synthèse assistée par micro-ondes
Le composé peut être synthétisé en utilisant la chimie par micro-ondes, connue pour sa rapidité, sa reproductibilité et son efficacité. Cette méthode pourrait potentiellement raccourcir les délais de synthèse par rapport aux approches conventionnelles .
Propriétés chimiques
Avec un numéro CAS de 1291486-53-7, le composé a une masse moléculaire de 320,34 g/mol et une pureté d'au moins 95 %. Cela en fait un atout précieux pour les efforts de recherche et développement .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Mécanisme D'action
Target of Action
For example, some triazolo-pyridine derivatives have shown antibacterial activities against both Gram-positive and Gram-negative bacteria .
Mode of Action
Other triazolo-pyridine derivatives have been found to interact with their targets in a way that inhibits the growth of bacteria .
Biochemical Pathways
Other triazolo-pyridine derivatives have been found to interfere with the biochemical pathways of bacteria, leading to their death .
Result of Action
Other triazolo-pyridine derivatives have been found to have antibacterial effects .
Analyse Biochimique
Biochemical Properties
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The interaction between 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and carbonic anhydrase involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, such as carbonic anhydrase, leading to enzyme inhibition . Additionally, the triazolopyridine moiety of the compound interacts with specific receptors and proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular processes. The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is involved in various metabolic pathways within the cell. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of key metabolites within the cell, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier proteins . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern plays a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . Within the cytoplasm, it interacts with various enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-12(7-4-8-19(13)14)22(20,21)18-11-6-3-5-10(15)9-11/h3-9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCQYRRJLOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)

![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)




![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)
